3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile
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Overview
Description
3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenyl group, a methyl group, and a nitrile group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of amides, esters, or other substituted products.
Scientific Research Applications
3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The triazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts specific chemical reactivity and biological activity. The nitrile group can participate in various chemical reactions, making this compound a versatile intermediate in chemical synthesis.
Properties
CAS No. |
645391-68-0 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(5-methyl-2-phenyltriazol-4-yl)propanenitrile |
InChI |
InChI=1S/C12H12N4/c1-10-12(8-5-9-13)15-16(14-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8H2,1H3 |
InChI Key |
WQXFJTRGYXBEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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